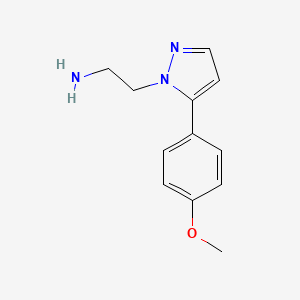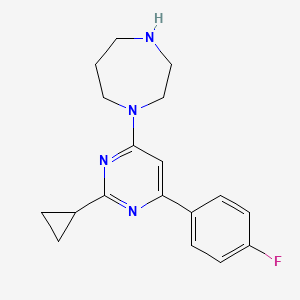
1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. This compound features a unique structure combining a diazepane ring with a pyrimidine moiety, substituted with cyclopropyl and fluorophenyl groups. Its distinct chemical structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, which is then functionalized with cyclopropyl and fluorophenyl groups. The final step involves the formation of the diazepane ring.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized via the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Functionalization: The introduction of cyclopropyl and fluorophenyl groups is achieved through nucleophilic substitution reactions. For example, the pyrimidine core can be reacted with cyclopropyl halides and fluorophenyl boronic acids in the presence of palladium catalysts.
Formation of Diazepane Ring: The final step involves the cyclization of the intermediate compound with ethylenediamine or similar diamines under reflux conditions to form the diazepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the diazepane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, boronic acids, and palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.
Scientific Research Applications
1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Cyclopropyl-6-(4-chlorophenyl)pyrimidin-4-yl)-1,4-diazepane
- 1-(2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-yl)-1,4-diazepane
- 1-(2-Cyclopropyl-6-(4-bromophenyl)pyrimidin-4-yl)-1,4-diazepane
Uniqueness
1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H21FN4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[2-cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl]-1,4-diazepane |
InChI |
InChI=1S/C18H21FN4/c19-15-6-4-13(5-7-15)16-12-17(22-18(21-16)14-2-3-14)23-10-1-8-20-9-11-23/h4-7,12,14,20H,1-3,8-11H2 |
InChI Key |
NWPHSVJJIPDQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


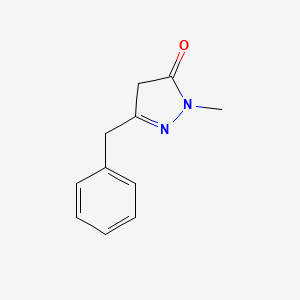
![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)
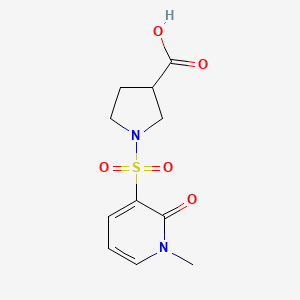
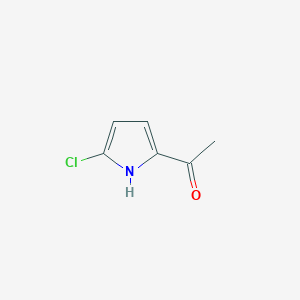

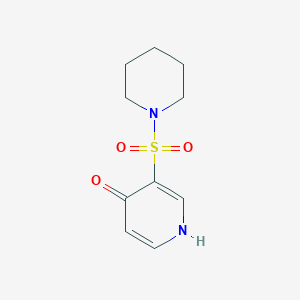
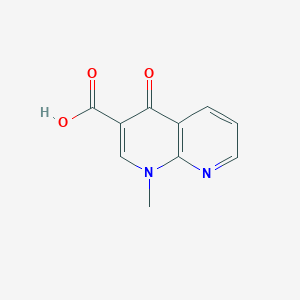
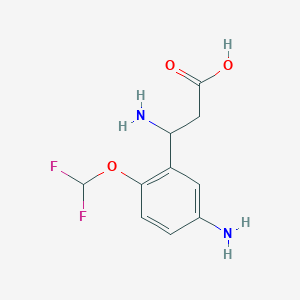
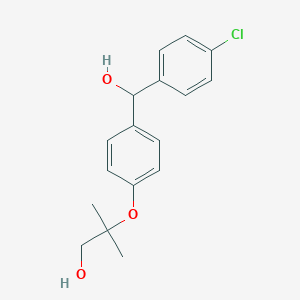
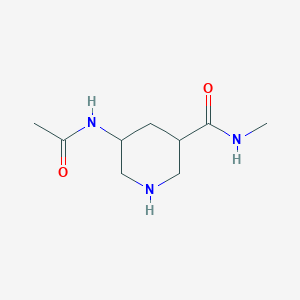
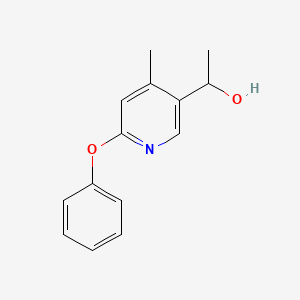
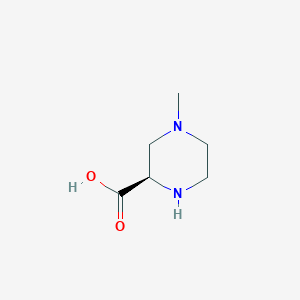
![7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B13015319.png)
